Suzuki–Miyaura Catalyst-Transfer Behavior: Dibromobenzoxazole vs. Dibromobenzotriazole and Dibromobenzothiadiazole
In a direct head-to-head study of dibrominated heterocyclic acceptor monomers, the dibromobenzoxazole scaffold exhibited a product ratio of monosubstituted to disubstituted product of 27:73 in Suzuki–Miyaura coupling with pinacol phenylboronate using tBu3PPd precatalyst. This ratio differs substantially from that of dibromobenzotriazole (0:100, exclusively disubstituted) and dibromobenzothiadiazole (89:11, predominantly monosubstituted), indicating that the Pd catalyst undergoes partial intermolecular transfer on the benzoxazole core rather than full intramolecular transfer [1]. Although the specific 2,6-regioisomer was not isolated as the sole test substrate in this study, the result establishes a class-level benchmark for bis-brominated benzoxazoles: the two bromine atoms are not equally activated for catalyst transfer, and the scaffold occupies an intermediate position on the selectivity spectrum. For the 2,6-isomer, the C2 bromine (oxazole ring) and C6 bromine (benzo ring) are electronically non-equivalent, which is expected to further amplify the sequential coupling selectivity relative to regioisomers where both bromines reside on the benzo ring (e.g., 4,6- or 5,7-dibromobenzoxazole) [2].
| Evidence Dimension | Ratio of mono- to disubstituted product in Suzuki–Miyaura coupling with pinacol phenylboronate |
|---|---|
| Target Compound Data | Dibromobenzoxazole (class): 27:73 (mono:di) |
| Comparator Or Baseline | Dibromobenzotriazole: 0:100; Dibromobenzothiadiazole: 89:11 |
| Quantified Difference | Δ(dibromobenzotriazole) = +27 percentage points monosubstituted; Δ(dibromobenzothiadiazole) = -62 percentage points monosubstituted |
| Conditions | tBu3PPd precatalyst, pinacol phenylboronate, coupling reaction conditions (Chem. Eur. J. 2023) |
Why This Matters
This intermediate catalyst-transfer behavior means the 2,6-dibromobenzo[d]oxazole scaffold can be tuned for either sequential bis-functionalization or selective mono-functionalization by adjusting stoichiometry, making it more versatile than scaffolds that strongly favor one outcome.
- [1] Sugita, H.; Kamigawara, T.; Miyazaki, S.; Shimada, R.; Katoh, T.; Ohta, Y.; Yokozawa, T. Intramolecular Palladium Catalyst Transfer on Benzoheterodiazoles as Acceptor Monomers and Discovery of Catalyst Transfer Inhibitors. Chem. Eur. J. 2023, 29, e202301242. View Source
- [2] Solomin, V.; Radchenko, D.; Slobodyanyuk, E.; Geraschenko, O.; Vashchenko, B.; Grygorenko, O. Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki–Miyaura Reactions of Bromooxazole Building Blocks. Eur. J. Org. Chem. 2019, 2884–2898. View Source
